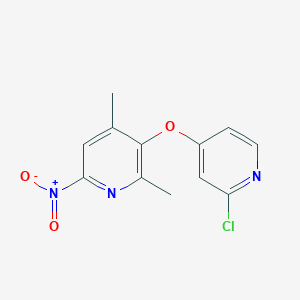









|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:12])=[N:4][C:5]([N+:9]([O-:11])=[O:10])=[CH:6][C:7]=1[CH3:8].[Cl:13][C:14]1[CH:19]=[C:18]([OH:20])[CH:17]=[CH:16][N:15]=1.C([O-])([O-])=O.[K+].[K+].O>CC(N(C)C)=O>[Cl:13][C:14]1[CH:19]=[C:18]([O:20][C:2]2[C:3]([CH3:12])=[N:4][C:5]([N+:9]([O-:11])=[O:10])=[CH:6][C:7]=2[CH3:8])[CH:17]=[CH:16][N:15]=1 |f:2.3.4|
|


|
Name
|
3-Bromo-2,4-dimethyl-6-nitropyridine
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC(=CC1C)[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=C1)O
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 100° C. for 12 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the solution was sonicated
|
|
Type
|
CUSTOM
|
|
Details
|
sparged with Ar for 10 min
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
the precipitated solids were isolated by filtration
|
|
Type
|
WASH
|
|
Details
|
The solids were washed with ½ sat. K2CO3 (aq) (3×50 mL) and water (3×50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum for 5 h
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel chromatography (EtOAc/hexanes)
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC(=C1)OC=1C(=NC(=CC1C)[N+](=O)[O-])C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5 g | |
| YIELD: PERCENTYIELD | 19% | |
| YIELD: CALCULATEDPERCENTYIELD | 18.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |